3-(tert-Butyldimethylsilyl)morphine
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Overview
Description
The compound “3-(tert-Butyldimethylsilyl)morphine” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with a simpler precursor molecule, which undergoes a series of chemical reactions such as cyclization, silylation, and hydroxylation to form the final product. Each step must be carefully controlled to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofuroisoquinolines or silylated organic molecules. These compounds can be compared based on their structure, reactivity, and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which may confer specific properties not found in other similar molecules.
Properties
Molecular Formula |
C23H33NO3Si |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H33NO3Si/c1-22(2,3)28(5,6)27-18-10-7-14-13-16-15-8-9-17(25)21-23(15,11-12-24(16)4)19(14)20(18)26-21/h7-10,15-17,21,25H,11-13H2,1-6H3/t15-,16+,17-,21-,23-/m0/s1 |
InChI Key |
SCZZXZLIWGIXOV-NNVHCVSOSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Origin of Product |
United States |
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